molecular formula C18H21NO2 B5343138 N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide

N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide

Cat. No. B5343138
M. Wt: 283.4 g/mol
InChI Key: MXBRXGJIEFEDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide, also known as MPA-NB, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the psychedelic effects of certain drugs. MPA-NB has been used in scientific research to study the mechanisms of action of psychedelics and their potential therapeutic applications.

Mechanism of Action

N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the psychedelic effects of certain drugs. It binds to the receptor and activates it, leading to a cascade of downstream effects that ultimately result in the altered perception, thought, and mood associated with psychedelic experiences.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelics. It increases the activity of the prefrontal cortex, which is responsible for higher cognitive functions such as decision-making and self-awareness. It also alters the activity of the default mode network, which is involved in self-referential thinking and introspection. These effects are thought to underlie the profound changes in perception, thought, and mood induced by psychedelics.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A activation without the confounding effects of other receptor subtypes. However, one limitation of this compound is its relatively short duration of action compared to other psychedelics such as LSD and psilocybin. This may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide and other psychedelics. One area of interest is the potential therapeutic applications of psychedelics for psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is the mechanisms of action of psychedelics and their effects on brain function and behavior. Additionally, there is interest in developing new psychedelics with improved therapeutic properties and reduced side effects.

Synthesis Methods

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide involves the condensation of 4-methoxyphenylacetone and 3-methylphenylacetone with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by chromatography.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide has been used in scientific research to study the mechanisms of action of psychedelics and their potential therapeutic applications. It has been shown to induce similar effects to other psychedelics such as LSD and psilocybin, including altered perception, thought, and mood. This compound has also been studied for its potential use in treating psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-5-4-6-15(11-13)12-18(20)19-14(2)16-7-9-17(21-3)10-8-16/h4-11,14H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBRXGJIEFEDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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